molecular formula C15H10O3 B191505 5-Hydroxyflavone CAS No. 491-78-1

5-Hydroxyflavone

Cat. No.: B191505
CAS No.: 491-78-1
M. Wt: 238.24 g/mol
InChI Key: IYBLVRRCNVHZQJ-UHFFFAOYSA-N
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Description

NSC-26745, also known as 5-Hydroxyflavone or Primuletin, is a naturally occurring flavonoid compound. It is a member of the flavone family, which is characterized by a 2-phenylchromen-4-one structure. This compound is found in various plants and has been studied for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities .

Mechanism of Action

Target of Action

5-Hydroxyflavone, a flavonoid, has been found to interact with various targets. It is known to have a significant inhibitory activity against the androgen receptor (AR)-mediated signaling cascades . It also shows potential as an inhibitor of Ca2+ signal-mediated cell-cycle regulation in yeast .

Mode of Action

This compound interacts with its targets and induces changes in their function. For instance, it decreases AR stability and amino-terminal/carboxyl-terminal (N–C) interaction of AR, thereby thwarting transactivation of AR target genes and downregulating AR protein levels . In yeast, it alleviates the Ca2+ induced severe growth defect, abnormal budding morphology, and G2 cell-cycle delay .

Biochemical Pathways

This compound affects various biochemical pathways. It has been found to have antioxidant properties, which are key to its anti-oxidation activity . It also plays a role in the Ca2+ signaling pathway, which is crucial for numerous biological processes, including cell proliferation, muscle contraction, fertilization, development, motility, memory, and apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound, like other flavonoids, involves absorption, distribution, metabolism, and excretion (ADME). Flavonoids are extensively metabolized by phase 1 (CYP P450 family) and phase 2 (UDP-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to have vasorelaxing effects, which are mediated by calcium-activated potassium channels . It also exhibits cardioprotective effects against the injury induced by drastic ischemia/reperfusion (I/R) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as cyclodextrin polymers, can affect its solubility and thus its bioavailability . Moreover, the compound’s action can be influenced by the physiological environment, such as the pH and the presence of other molecules in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC-26745 typically involves the condensation of 2’,6’-dihydroxyacetophenone with benzoyl chloride. The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The resulting intermediate undergoes cyclization to form the flavone structure .

Industrial Production Methods

Industrial production of NSC-26745 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

NSC-26745 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.

    Medicine: Studied for its antioxidant, anti-inflammatory, and anticancer properties. It has shown promise in inhibiting the growth of cancer cells and reducing oxidative stress.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals

Comparison with Similar Compounds

NSC-26745 is unique among flavonoids due to its specific structure and properties. Similar compounds include:

NSC-26745 stands out due to its specific hydroxylation at the 5-position, which contributes to its unique biological activities and potential therapeutic applications.

Properties

IUPAC Name

5-hydroxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-11-7-4-8-13-15(11)12(17)9-14(18-13)10-5-2-1-3-6-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBLVRRCNVHZQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197690
Record name 5-Hydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491-78-1
Record name 5-Hydroxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxyflavone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26745
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Hydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-2-phenyl-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.040
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-HYDROXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378AE9MHL3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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